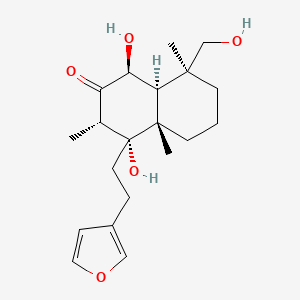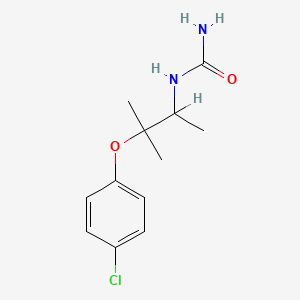
Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)- is an organic compound that belongs to the class of ureas It is characterized by the presence of a 4-chlorophenoxy group attached to a 1,2-dimethylpropyl chain, which is further linked to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)- typically involves the reaction of 4-chlorophenol with 1,2-dimethylpropylamine to form the corresponding amine derivative. This intermediate is then reacted with phosgene or a suitable isocyanate to yield the final urea compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)- can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, (2-(4-methylphenoxy)-1,2-dimethylpropyl)-
- Urea, (2-(4-bromophenoxy)-1,2-dimethylpropyl)-
- Urea, (2-(4-fluorophenoxy)-1,2-dimethylpropyl)-
Uniqueness
Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)- is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenoxy group.
Propriétés
Numéro CAS |
88222-12-2 |
|---|---|
Formule moléculaire |
C12H17ClN2O2 |
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
[3-(4-chlorophenoxy)-3-methylbutan-2-yl]urea |
InChI |
InChI=1S/C12H17ClN2O2/c1-8(15-11(14)16)12(2,3)17-10-6-4-9(13)5-7-10/h4-8H,1-3H3,(H3,14,15,16) |
Clé InChI |
DYKDTKHJLGBGPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)OC1=CC=C(C=C1)Cl)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


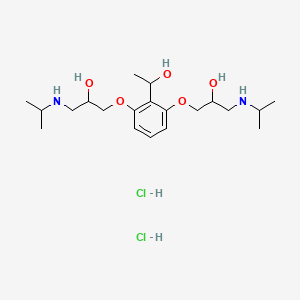

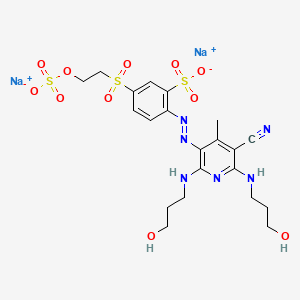
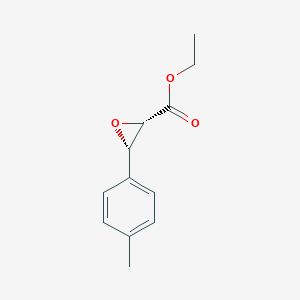


![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)

![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)

